![molecular formula C15H14ClN5OS2 B448661 N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B448661.png)
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is a complex organic compound that features a pyrazole ring and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reaction: The final step involves coupling the pyrazole and benzothiophene moieties through a thiourea linkage. This is typically achieved by reacting the pyrazole derivative with a benzothiophene derivative in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyano groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and benzothiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chloro or cyano groups.
Scientific Research Applications
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)UREA: Similar structure but with a urea linkage instead of thiourea.
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMATE: Similar structure but with a carbamate linkage.
Uniqueness
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is unique due to its specific combination of a pyrazole ring, benzothiophene moiety, and thiourea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14ClN5OS2 |
|---|---|
Molecular Weight |
379.9g/mol |
IUPAC Name |
4-chloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5OS2/c1-21-7-10(16)12(20-21)13(22)18-15(23)19-14-9(6-17)8-4-2-3-5-11(8)24-14/h7H,2-5H2,1H3,(H2,18,19,22,23) |
InChI Key |
ALDAOYXDVWQAHJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N)Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B448578.png)
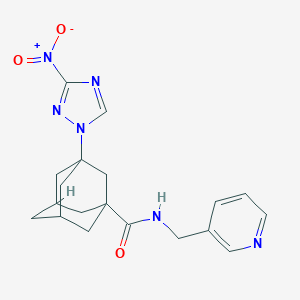
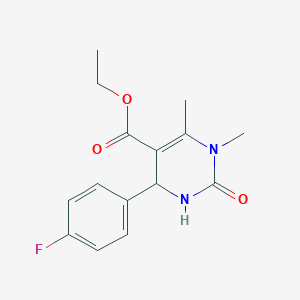
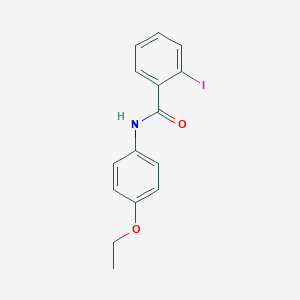
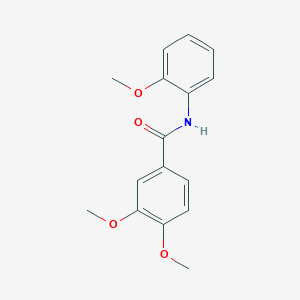
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448589.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B448590.png)
![5-methyl-N-(2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}ethyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B448591.png)
![N,N'-bis[2-(2-chlorophenoxy)ethyl]ethanediamide](/img/structure/B448592.png)
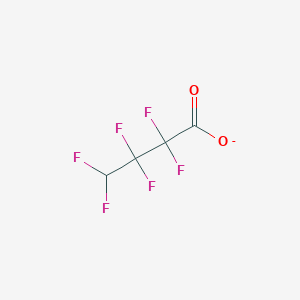

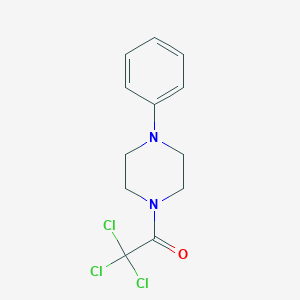
![N-(4-fluoro-2-methylphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B448596.png)
![N-(2-{[(3-chloroanilino)carbonyl]amino}-4-methylphenyl)-N'-(3-chlorophenyl)urea](/img/structure/B448600.png)
